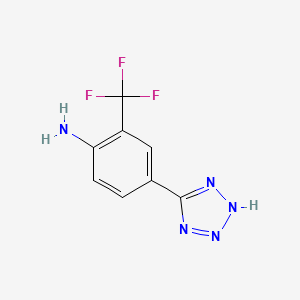

4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

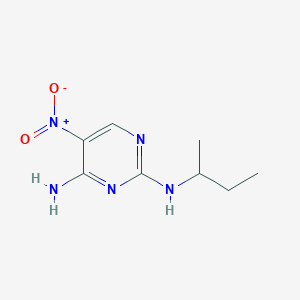

4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline, also known as TATB, is a high-energy explosive material that has been widely used in military and industrial applications. TATB is a white crystalline solid that is highly stable and insensitive to shock, friction, and heat. Due to its unique properties, TATB has become an important research topic in the field of explosives.

Scientific Research Applications

Detection of Aniline Vapor

A study by Jiao et al. (2017) focused on a fluorescent probe, which includes 4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline, for detecting aniline vapor. This probe, due to its structure and properties, was found highly effective in sensing aniline vapor with remarkable sensitivity and selectivity. The probe's efficiency is attributed to its ability to undergo a Schiff base reaction and a synergistic effect involving chemical reaction and photoinduced electron transfer processes. This application is significant in environmental control and addressing human diseases related to aniline exposure (Jiao et al., 2017).

Electroluminescence Application

Vezzu et al. (2010) reported the use of compounds including this compound in the synthesis of platinum complexes with potential applications in electroluminescence. These complexes demonstrated impressive performance in organic light-emitting diode (OLED) devices, showcasing the utility of this compound in advanced electronic and optoelectronic applications (Vezzu et al., 2010).

Synthesis of Quinazoline and Fused Isoindolinone

A 2021 study by Wu et al. presented a method using this compound as a transient directing group in a ruthenium(II)-catalyzed reaction. This process facilitated the efficient synthesis of complex organic structures like quinazoline and fused isoindolinone, which are valuable in pharmaceutical and organic chemistry (Wu et al., 2021).

Crystal Structure and Computational Studies

Slyvka et al. (2019) conducted a study involving the crystal structure analysis of a compound derived from this compound. This research provides insights into the molecular geometry and intermolecular interactions of such compounds, which is essential in material science and molecular engineering (Slyvka et al., 2019).

Organic Photocatalysis

A study by Saritha et al. (2021) explored the use of this compound in the field of organic photocatalysis. The research demonstrated the effectiveness of this compound in the arylation of 2H-indazole derivatives, highlighting its potential in facilitating various chemical transformations in synthetic organic chemistry (Saritha et al., 2021).

properties

IUPAC Name |

4-(2H-tetrazol-5-yl)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N5/c9-8(10,11)5-3-4(1-2-6(5)12)7-13-15-16-14-7/h1-3H,12H2,(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWIXJDEXUZJFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[acetyl(benzenesulfonyl)amino]-2-nitronaphthalen-1-yl]acetamide](/img/structure/B2870115.png)

![1-[(3-Chlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B2870119.png)

![2-[Oxolan-3-ylmethyl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2870125.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2870126.png)

![6-[(4-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870130.png)